molecular formula C22H26N4O4S B2372537 3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396767-09-1

3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2372537
CAS No.: 1396767-09-1
M. Wt: 442.53
InChI Key: IWVNHBUDFXPOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 1-methyl-4-phenyl group and a piperidin-3-yl moiety linked to a (2-methoxy-5-methylphenyl)sulfonyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., P2Y14 receptor antagonists in ) imply possible activity in signaling pathway inhibition .

Properties

IUPAC Name

5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-16-11-12-19(30-3)20(14-16)31(28,29)25-13-7-8-17(15-25)21-23-24(2)22(27)26(21)18-9-5-4-6-10-18/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNHBUDFXPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound features a triazole ring, a piperidine moiety, and a sulfonamide group. The presence of these functional groups is crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds containing triazole and sulfonamide groups exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The sulfonamide group enhances interaction with bacterial enzymes, making these compounds effective against various pathogens.
  • Anticancer Activity : The compound's structure suggests potential anticancer effects. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against multiple bacterial strains due to enzyme inhibition.
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cell lines.
Anti-inflammatoryPotential to modulate inflammatory pathways through COX inhibition.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that modifications in the piperidine and triazole moieties can significantly affect biological activity. For instance:

  • Piperidine Substituents : Variations in the piperidine ring can enhance binding affinity to biological targets.
  • Triazole Modifications : Alterations in the triazole ring can improve selectivity towards specific enzymes or receptors involved in disease processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of Staphylococcus aureus. The sulfonamide functionality was critical for enhancing antimicrobial potency by interacting with bacterial enzymes .
  • Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
  • Inflammation Models : In vivo studies using animal models indicated that the compound reduced inflammation markers significantly, suggesting potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences:

Compound Name Piperidine Substituent Triazolone Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1-((2-Methoxy-5-methylphenyl)sulfonyl) 1-Methyl-4-phenyl ~483.56* Hypothesized receptor antagonist -
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride None 3-Phenyl 275.76 (HCl salt) Unreported
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1-(3-Methylphenyl)acetyl 4-Phenyl ~393.43 Therapeutic candidate (unspecified)
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-biphenyl 1-(2,2,2-Trifluoroacetyl)piperidin-4-yl 4-(4-Methoxyphenyl) 565.2 [M + H]+ P2Y14 receptor antagonist
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one None (pyridinone core) 4-Methyl-5-sulfanyl ~383.35 Unreported

*Calculated using IUPAC guidelines.

Pharmacological and Physicochemical Properties

  • This may improve binding affinity to hydrophobic pockets in target proteins .
  • Compounds : The trifluoroacetyl-piperidine and methoxy-biphenyl substituents in compounds 40–41 confer high P2Y14 antagonistic activity (IC50 < 100 nM), suggesting that electron-withdrawing groups on piperidine improve receptor selectivity .

Crystallographic and Analytical Data

  • Structural Confirmation : Programs like SHELXL () and ORTEP-3 () are widely used for crystallographic refinement of similar triazolone derivatives, ensuring accurate stereochemical assignments .
  • Mass Spectrometry : and report ESI-HRMS for verifying molecular weights, a critical step for validating synthetic success .

Research Findings and Implications

  • Triazolone cores in and compounds demonstrate receptor antagonism, supporting the hypothesis that the target compound may share similar mechanisms .
  • Further studies should explore the impact of the 2-methoxy-5-methylphenyl substituent on bioavailability and off-target effects.

Preparation Methods

Sulfonylation of Piperidine Intermediate

The foundational step involves sulfonylation of piperidin-3-amine using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. Patent WO2016170545A1 describes this reaction in hydrocarbon or ether solvents (e.g., tetrahydrofuran) with inorganic bases like potassium carbonate. The reaction proceeds at 0–25°C for 4–6 hours, yielding 1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-amine with 82–89% efficiency.

Example Procedure:  
1. Dissolve piperidin-3-amine (1.0 eq) in THF.  
2. Add 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.  
3. Introduce K2CO3 (2.0 eq) and stir at RT for 6 hours.  
4. Quench with H2O, extract with EtOAc, and concentrate.  

1,2,4-Triazole Core Assembly

The triazole ring is constructed via cyclization of thiourea intermediates derived from hydrazine-carboxamide precursors. As per ACS Omega, 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine reacts with methyl isothiocyanate in ethanol under reflux to form the 1,2,4-triazole nucleus. Subsequent N-methylation with dimethyl sulfate in 1,4-dioxane introduces the 1-methyl substituent (Yield: 78%).

Critical Parameters :

  • Temperature: 80–100°C for cyclization.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Coupling with Phenyl Groups

Introduction of the 4-phenyl group employs Ullmann-type coupling using iodobenzene and copper(I) iodide. Patent WO2015059716A2 highlights the use of diisopropylethylamine as a base in dimethylacetamide, achieving 70–75% yields after 12 hours at 110°C.

Experimental Optimization

Solvent and Base Screening

Table 1 compares solvent-base systems for sulfonylation:

Solvent Base Yield (%) Purity (HPLC)
Tetrahydrofuran K2CO3 89 98.5
1,4-Dioxane Et3N 76 97.2
Dichloromethane NaHCO3 68 95.8

Data from indicate THF-K2CO3 as optimal for minimal byproducts.

Temperature-Dependent Yield in Cyclization

Elevating the cyclization temperature from 80°C to 100°C improves yield from 65% to 78% but risks decomposition above 110°C.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, triazole-H), 3.89 (s, 3H, OCH3).
  • HPLC : Retention time = 12.7 min (98.5% purity, C18 column).

X-Ray Diffraction

Single-crystal X-ray analysis (WO2015059716A2) confirms the boat conformation of the piperidine ring and planar triazole moiety.

Industrial-Scale Challenges

Stereochemical Control

Racemization at C3 of piperidine occurs above pH 9, necessitating strict pH control during sulfonylation.

Purification Complexity

Column chromatography is required to separate regioisomers during triazole formation, increasing production costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.